molecular formula C19H15ClN4O2 B10997353 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide

Cat. No.: B10997353
M. Wt: 366.8 g/mol
InChI Key: ZINHQIBINZXSNE-UHFFFAOYSA-N
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Description

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide is a synthetic organic compound that features a unique combination of an indole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the indole ring: The indole moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Final assembly: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: Both the indole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the oxadiazole ring can lead to various amine derivatives.

Scientific Research Applications

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings used in various applications.

Uniqueness

What sets 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide apart is the combination of the indole and oxadiazole rings, which imparts unique chemical and biological properties

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide

InChI

InChI=1S/C19H15ClN4O2/c20-14-5-2-1-4-12(14)19-23-18(26-24-19)9-8-17(25)22-16-7-3-6-15-13(16)10-11-21-15/h1-7,10-11,21H,8-9H2,(H,22,25)

InChI Key

ZINHQIBINZXSNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC4=C3C=CN4)Cl

Origin of Product

United States

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